Ethyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7ClF4O2. It is a derivative of benzoic acid, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the Friedel-Crafts acylation, followed by esterification. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and reagents like ethyl alcohol (ethanol) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and esterification reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Ethyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-fluoro-6-(trifluoromethyl)benzoate
- Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
Uniqueness
Ethyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate is unique due to the specific positioning of its substituents on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C10H7ClF4O2 |
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Molecular Weight |
270.61 g/mol |
IUPAC Name |
ethyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H7ClF4O2/c1-2-17-9(16)7-6(11)4-3-5(8(7)12)10(13,14)15/h3-4H,2H2,1H3 |
InChI Key |
CJRVWRFKTLCVOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)C(F)(F)F)Cl |
Origin of Product |
United States |
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